molecular formula C6H6ClNO2S B13677312 3-Chloro-5-(methylsulfonyl)pyridine

3-Chloro-5-(methylsulfonyl)pyridine

Cat. No.: B13677312
M. Wt: 191.64 g/mol
InChI Key: JQIIVAUZBSCWMQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylsulfonyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the third position and a methylsulfonyl group at the fifth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylsulfonyl)pyridine typically involves the chlorination of 5-(methylsulfonyl)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

[ \text{5-(Methylsulfonyl)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include 3-alkoxy-5-(methylsulfonyl)pyridine or 3-thio-5-(methylsulfonyl)pyridine.

    Oxidation: Products include this compound sulfone.

    Reduction: Products include 3-chloro-5-(methylsulfonyl)piperidine.

Scientific Research Applications

3-Chloro-5-(methylsulfonyl)pyridine finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and methylsulfonyl group contribute to its reactivity and binding affinity. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

3-Chloro-5-(methylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and specific biological activities, which are not observed in other similar compounds.

Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

3-chloro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

JQIIVAUZBSCWMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CN=C1)Cl

Origin of Product

United States

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